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molecular formula C9H11BrO B1288977 1-Bromo-2-isopropoxybenzene CAS No. 701-07-5

1-Bromo-2-isopropoxybenzene

Cat. No. B1288977
M. Wt: 215.09 g/mol
InChI Key: MMORVPBHAHXAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004959

Procedure details

Prepare a stirred mixture of ortho-bromo-phenol (25.951 g, 17.4 mL, 0.15 mole) and potassium carbonate (20.70 g, 0.16 mole) in 175 mL isopropanol at ambient temperature under argon. Slowly add isopropyl iodide (22.2 g, 16.00 mL), heat at reflux and stir the mixture overnight. Cool to ambient temperature then filter, condensing the filtrate on a rotary evaporator. Dissolve the residual oil in diethyl ether (300 mL) and twice extract with 100 mL 50% sodium hyroxide. Separate, wash with brine and concentrate on a rotary evaporator to give a pale yellow liquid. Distill on the Kugelrohr (0.05 mm, 100°-120° C.) to obtain the title compound as an oil. (24.21 g, 75%).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].[CH:15](I)([CH3:17])[CH3:16]>C(O)(C)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH:15]([CH3:17])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
then filter
CUSTOM
Type
CUSTOM
Details
condensing the filtrate
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residual oil in diethyl ether (300 mL)
EXTRACTION
Type
EXTRACTION
Details
twice extract with 100 mL 50% sodium hyroxide
CUSTOM
Type
CUSTOM
Details
Separate
WASH
Type
WASH
Details
wash with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Distill on the Kugelrohr (0.05 mm, 100°-120° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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